(S)-[1,4]Oxazepan-6-ol
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Overview
Description
(S)-[1,4]Oxazepan-6-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the oxazepane family, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
The primary targets of (S)-[1,4]Oxazepan-6-ol are currently unknown. The compound is a derivative of oxazepam, a benzodiazepine, which typically targets gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .
Biochemical Pathways
If it shares similarities with oxazepam, it may influence the GABAergic neurotransmission pathway .
Result of Action
If it acts like oxazepam, it may result in decreased anxiety and insomnia, and control of symptoms of alcohol withdrawal syndrome .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C .
Preparation Methods
The synthesis of (S)-[1,4]Oxazepan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of an amino alcohol with an epoxide, leading to the formation of the oxazepane ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
(S)-[1,4]Oxazepan-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted oxazepanes.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-[1,4]Oxazepan-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Comparison with Similar Compounds
(S)-[1,4]Oxazepan-6-ol can be compared with other similar compounds, such as:
1,4-Oxazepane: Lacks the hydroxyl group present in this compound, leading to different chemical properties and reactivity.
1,4-Diazepane: Contains two nitrogen atoms in the ring, which significantly alters its chemical behavior and applications.
1,4-Oxazepan-6-one:
The uniqueness of this compound lies in its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6S)-1,4-oxazepan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUDIYIICBQDR-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-31-5 |
Source
|
Record name | (S)-1,4-oxazepan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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